molecular formula C10H9N3O2S B13961761 as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- CAS No. 4956-07-4

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)-

Cat. No.: B13961761
CAS No.: 4956-07-4
M. Wt: 235.26 g/mol
InChI Key: OIJCGUQZJJNSLM-UHFFFAOYSA-N
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Description

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- is a high-value chemical intermediate designed for research and development purposes. This compound features a triazine-dione core, a privileged structure in medicinal chemistry, functionalized with a benzylthio group at the 6-position. This molecular architecture makes it a versatile building block for the synthesis of novel compounds, particularly in the development of pharmaceutical candidates and agrochemicals. The benzylthio moiety can enhance lipophilicity and serve as a key handle for further chemical modifications via desulfurization or nucleophilic substitution reactions. Researchers utilize this compound primarily in exploratory synthesis to create libraries of heterocyclic compounds for biological screening. Its core triazine-dione scaffold is known to be of interest in the design of molecules with potential biological activity. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. All researchers handling this material should adhere to appropriate safety protocols and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

6-benzylsulfanyl-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-8-9(12-13-10(15)11-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJCGUQZJJNSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197836
Record name as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)-
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Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4956-07-4
Record name 5-(Benzylthio)-6-azauracil
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Record name NSC107691
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(BENZYLTHIO)-6-AZAURACIL
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Preparation Methods

Starting Material Preparation

The synthesis typically begins with 1,2,4-triazin-3,5(2H,4H)-dione (also known as 6-azauracil), which serves as the core scaffold for further functionalization. This starting material can be prepared by established literature methods such as those described by Novacek et al..

Alkylation Reaction to Introduce the Benzylthio Group

The key step in preparing the 6-(benzylthio) derivative involves the nucleophilic substitution of the 6-position hydrogen by a benzylthio substituent. This is generally achieved by reacting 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide in the presence of a base such as potassium carbonate and a phase-transfer catalyst like 18-crown-6-ether in dry acetone.

  • Reaction conditions: Room temperature stirring for 16 hours or refluxing for 6 hours.
  • Mechanism: The base deprotonates the nitrogen at the 6-position, allowing nucleophilic attack on benzyl bromide, forming the benzylthio substituent at position 6.
  • Catalyst: 18-crown-6-ether enhances the solubility of potassium carbonate in organic solvents, improving reaction efficiency.

Alternative Synthetic Routes

Some literature reports start from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, which undergoes nucleophilic substitution with benzylthiol or benzylthiolate to give the 6-(benzylthio) derivative. This method involves:

  • Preparation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as a precursor.
  • Reaction with benzylthiol under basic conditions to displace the bromine atom.
  • Purification by trituration or chromatography.

Purification and Characterization

The crude product is typically purified by column chromatography using chloroform/methanol mixtures or by recrystallization from solvents such as dichloromethane and methanol. The purified compound is characterized by:

Summary of Preparation Methods in Tabular Form

Step Reagents/Conditions Description Yield & Notes
1 1,2,4-triazin-3,5(2H,4H)-dione (6-azauracil) Starting material prepared by literature method
2 Benzyl bromide, K2CO3, 18-crown-6-ether, dry acetone, RT 16 h or reflux 6 h Alkylation at 6-position to introduce benzylthio group Moderate to good yields (~45-49%) with some dibenzyl byproduct formation
3 Alternative: 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione + benzylthiol, base Nucleophilic substitution of bromine by benzylthio group Yields vary; purification by trituration or chromatography
4 Purification by column chromatography or recrystallization Isolation of pure product High purity confirmed by NMR, MS, IR

Chemical Reactions Analysis

Types of Reactions

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- is a triazine derivative featuring a benzylthio group attached to the triazine core. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26 g/mol. It is being explored for its potential biological activities and applications in medicinal and agricultural chemistry.

Pharmaceutical Uses

as-Triazine-3,5(2H,4H)-dione derivatives are explored for pharmaceutical applications due to their biological activity against enzymes like D-amino acid oxidase (DAAO).

  • DAAO Inhibition Derivatives of triazine have demonstrated inhibitory effects on DAAO, an enzyme involved in neurotransmitter metabolism. Some derivatives exhibit potent inhibitory activity with IC50 values in the low nanomolar range, suggesting potential therapeutic applications in treating neurological disorders where D-amino acids play a significant role. Interaction studies have shown that specific substitutions on the triazine ring can significantly enhance inhibitory potency and selectivity.

Agricultural applications

  • Coccidiostats and Herbicides Due to their biological activity against various pathogens, as-Triazine-3,5(2H,4H)-dione derivatives may function as coccidiostats or herbicides.
  • Preparation of 2-(aryl)-as-triazine-3,5-(2H, 4H)-dione coccidiostats 2-(aryl-as-triazine3,5(2H,4H)-diones, useful as coccidiostats, are prepared by decarboxylation of the corresponding o-carboxy derivatives by reaction with a sulfur-containing reagent .

Use as intermediates

  • as-Triazine-3,5(2H,4H)-dione derivatives can serve as intermediates for synthesizing more complex molecules in medicinal chemistry.

Structural Analogues

Several compounds share structural similarities with as-Triazine-3,5(2H,4H)-dione:

Compound NameStructural FeaturesBiological Activity
as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)Benzylthio group on triazine corePotent DAAO inhibitor
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dioneHydroxy group at position 6DAAO inhibition
6-Amino-1,2,4-triazine-3(2H)-oneAmino group at position 6Varies with substitution
6-Mercapto-1,2,4-triazine-3(2H)-oneMercapto group at position 6Varies with substitution

Mechanism of Action

The mechanism of action of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- involves its interaction with specific molecular targets. The benzylthio group can interact with biological macromolecules, such as proteins or nucleic acids, leading to various biological effects. The triazine ring can also participate in hydrogen bonding and π-π interactions, which contribute to its activity.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Melting Point (°C) Key Properties
as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- Benzylthio C₁₁H₁₁N₃O₂S 261.29 Not reported High lipophilicity, potential enzyme inhibition
2-Thio-6-azauridine (CAS 27089-56-1) Thio (S) C₈H₁₁N₃O₅S 261.26 Not reported Ribofuranosyl group enhances solubility
6-Methyl-as-triazine-3,5(2H,4H)-dione Methyl C₄H₅N₃O₂ 127.10 Not reported Lower lipophilicity; base structure for analogs
2',3',5'-Triacetyl-6-azauridine (Azaribine) Acetylated ribose C₁₄H₁₇N₃O₉ 371.34 102–103 Improved stability via acetylation
6-((Heptafluoropropyl)thio)-2-β-D-ribofuranosyl derivative Heptafluoropropylthio C₁₁H₁₀F₇N₃O₆S 445.30 Not reported Extreme electronegativity from fluorine

Key Observations :

  • Acetylated derivatives (e.g., Azaribine) exhibit higher thermal stability (mp 102–103°C), likely due to crystalline packing .

Key Observations :

  • The benzylthio group may enhance enzyme inhibition via hydrophobic interactions, similar to fluorinated thioethers in DAAO inhibitors .
  • Bromo and nitro derivatives exhibit higher acute toxicity, likely due to reactive substituents .

Biological Activity

as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- is a compound belonging to the triazine family, recognized for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)- features a triazine ring with two carbonyl groups located at positions 3 and 5, and a benzylthio substituent at position 6. The synthesis typically involves the alkylation of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide in the presence of potassium carbonate and 18-crown-6 ether as a catalyst. This reaction is conducted in dry acetone and monitored via thin-layer chromatography to ensure product purity.

Inhibitory Effects on Enzymes

Research has highlighted the compound's potent inhibitory effects on d-amino acid oxidase (DAAO), an enzyme implicated in neurotransmitter metabolism. Some derivatives exhibit IC50 values in the low nanomolar range, indicating significant potential for therapeutic applications in neurological disorders.

Table 1: Summary of Biological Activities

Compound NameTarget EnzymeIC50 Value (nM)Activity
as-Triazine-3,5(2H,4H)-dione, 6-(benzylthio)-DAAO<10Potent Inhibitor
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dioneDAAO50Moderate Inhibitor
6-Amino-1,2,4-triazine-3(2H)-oneVariesVariesVariable Activity

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that derivatives of triazine can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values as low as 0.20 μM against A549 lung cancer cells and similar efficacy against breast cancer (MCF-7) and cervical cancer (HeLa) cells .

Table 2: Anticancer Activity of Triazine Derivatives

Cell LineCompound NameIC50 Value (μM)
A549as-Triazine-3,5(2H,4H)-dione0.20
MCF-7as-Triazine-3,5(2H,4H)-dione1.25
HeLaas-Triazine-3,5(2H,4H)-dione1.03

The mechanism by which as-Triazine-3,5(2H,4H)-dione exerts its biological effects often involves interactions with specific enzymes and pathways. For instance:

  • DAAO Inhibition : The binding affinity to DAAO is evaluated through molecular docking simulations and in vitro assays. Substitutions on the triazine ring can enhance inhibitory potency and selectivity.

Case Studies

  • DAAO Inhibition Study : A recent study demonstrated that derivatives of as-Triazine-3,5(2H,4H)-dione were tested for their ability to inhibit DAAO activity in vitro. The results indicated a strong correlation between structural modifications and enzyme inhibition potency.
  • Anticancer Evaluation : Another study focused on evaluating the cytotoxic effects of various triazine derivatives against multiple cancer cell lines. The findings revealed that specific substitutions could significantly enhance anticancer activity.

Q & A

Q. Methodological Answer :

  • Perform kinetic studies by monitoring reaction intermediates via HPLC or in-situ FTIR.
  • Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track bond formation during cyclization .
  • Conduct DFT calculations to model transition states and identify rate-limiting steps (e.g., nucleophilic attack of the benzylthio group on the carbonyl carbon).
  • Compare reactivity of substituted aldehydes (e.g., electron-withdrawing groups like CN in , Compound 11b ) to assess electronic effects on cyclization efficiency.

Advanced: How should researchers resolve contradictions in reported biological activity data for triazine-dione derivatives?

Methodological Answer :
Discrepancies in biological data (e.g., anticoccidial vs. anticonvulsant activity in and 3 ) may arise from:

  • Structural variations : Substituents like benzylthio vs. aryl groups (e.g., 6-azauridine derivatives in ) alter target binding.
  • Assay conditions : Standardize in vitro models (e.g., cell lines, enzyme isoforms) and dose ranges.
  • Metabolic stability : Assess pharmacokinetics (e.g., plasma half-life) using LC-MS/MS to differentiate intrinsic activity from bioavailability effects.
  • Comparative studies : Synthesize and test analogs with systematic substitutions (e.g., replacing benzylthio with heptafluoropropylthio as in ) to isolate structure-activity relationships.

Advanced: What strategies mitigate toxicity risks associated with 6-(benzylthio)-as-triazine derivatives?

Q. Methodological Answer :

  • Toxicophore masking : Introduce prodrug moieties (e.g., acetylated ribofuranosyl groups as in ) to reduce acute toxicity (LD₅₀ in mice: 7.8 g/kg orally) .
  • Metabolic profiling : Use hepatic microsomes or CYP450 assays to identify toxic metabolites (e.g., reactive sulfur species).
  • Structural optimization : Replace the benzylthio group with less hepatotoxic substituents (e.g., methylthio or arylthio groups, as in ).
  • In silico toxicity prediction : Apply tools like ProTox-II to prioritize analogs with lower predicted hepatotoxicity .

Basic: What analytical techniques are critical for purity assessment of 6-(benzylthio)-as-triazine-3,5(2H,4H)-dione?

Q. Methodological Answer :

  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) and UV detection at 260 nm to quantify impurities (<0.5% by area).
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values (e.g., C₂₀H₁₀N₄O₃S in ).
  • Thermogravimetric analysis (TGA) : Verify thermal stability (decomposition >200°C) to ensure suitability for high-temperature reactions.

Advanced: How can computational methods guide the design of triazine-dione derivatives with enhanced bioactivity?

Q. Methodological Answer :

  • Molecular docking : Screen derivatives against target proteins (e.g., d-amino acid oxidase in ) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values from ).
  • ADMET prediction : Use SwissADME to optimize logP (1–3) and topological PSA (80–120 Ų) for blood-brain barrier penetration in CNS targets .

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